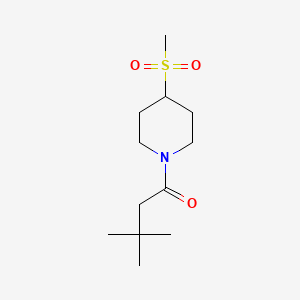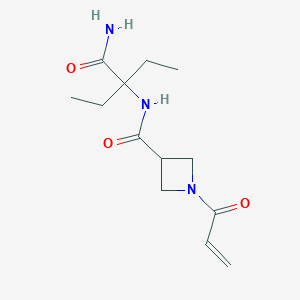![molecular formula C20H30ClNO2 B2355392 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride CAS No. 1212282-83-1](/img/structure/B2355392.png)
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride is a complex organic compound known for its unique structure, which combines a bicyclic system with an isoquinoline derivative. This compound finds its relevance in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride typically involves several key steps:
Formation of the bicyclic ring: : The bicyclo[2.2.1]heptane structure can be synthesized through a Diels-Alder reaction, which involves a [4+2] cycloaddition between a diene and a dienophile.
Attachment of the methoxy group: : Methoxylation can be achieved through nucleophilic substitution reactions.
Isoquinoline derivative synthesis: : The isoquinoline moiety is synthesized via Pomeranz-Fritsch or Bischler-Napieralski cyclization methods.
Formation of the final compound: : The final compound is prepared by coupling the bicyclo[2.2.1]heptane derivative with the isoquinoline moiety through a series of condensation reactions.
Industrial Production Methods
Industrially, the synthesis process involves the optimization of reaction conditions for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, and employing catalysts to reduce reaction times and improve selectivity.
化学反应分析
Types of Reactions
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized to form ketones or carboxylic acids.
Reduction: : Reduction reactions can lead to the formation of alcohols or hydrocarbons.
Substitution: : Nucleophilic substitution can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation reagents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction reagents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: : Alkyl halides, tosylates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce secondary alcohols or hydrocarbons.
科学研究应用
This compound has numerous scientific research applications, such as:
Chemistry: : Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: : Serves as a tool for probing biological pathways and interactions.
Medicine: : Investigated for potential therapeutic effects in various diseases due to its bioactive properties.
Industry: : Utilized in the development of new materials and as intermediates in the synthesis of complex molecules.
作用机制
The mechanism by which 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows for unique interactions with enzymes and receptors, potentially modulating biological pathways. The isoquinoline derivative can interact with nucleic acids and proteins, influencing cellular functions and signaling pathways.
相似化合物的比较
When compared with other similar compounds, such as:
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylbutyl)propan-2-ol hydrochloride
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2-methoxyphenyl)propan-2-ol hydrochloride
1-((1R,4S)-bicyclo[221]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride stands out due to its combination of a bicyclic ring and an isoquinoline derivative, offering unique chemical and biological properties
That should cover all your points comprehensively. What are you thinking?
属性
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2.ClH/c22-20(14-23-13-19-10-15-5-6-17(19)9-15)12-21-8-7-16-3-1-2-4-18(16)11-21;/h1-4,15,17,19-20,22H,5-14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIRHTRFHVDUTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2COCC(CN3CCC4=CC=CC=C4C3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2355310.png)

![N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide](/img/structure/B2355313.png)

![methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}oxy)imino]acetate](/img/structure/B2355318.png)
![3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2355321.png)

![Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate](/img/structure/B2355324.png)
![N-(4-ethoxyphenyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2355325.png)
![4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2355327.png)
![Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2355328.png)



